Evybactin

Mycobacterium tuberculosis Minimum Inhibitory Concentration Antibiotic Selectivity

Evybactin is a nonribosomal cyclic depsipeptide antibiotic produced by Photorhabdus noenieputensis. It acts as a selective DNA gyrase poison against Mycobacterium tuberculosis, exhibiting a minimum inhibitory concentration (MIC) of 0.25 μg/mL.

Molecular Formula C64H89N21O21
Molecular Weight 1488.5 g/mol
Cat. No. B15567355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvybactin
Molecular FormulaC64H89N21O21
Molecular Weight1488.5 g/mol
Structural Identifiers
InChIInChI=1S/C64H89N21O21/c1-31(89)50(83-55(96)40(74-30-88)20-34-24-72-37-14-8-7-13-36(34)37)59(100)77-39(16-10-18-71-64(67)68)54(95)84-51-32(2)106-49(92)23-44(62(104)105)81-58(99)46(28-87)82-53(94)38(15-9-17-70-63(65)66)75-48(91)26-73-52(93)41(19-33-11-5-4-6-12-33)78-57(98)45(27-86)76-47(90)22-43(61(102)103)80-56(97)42(79-60(51)101)21-35-25-69-29-85(35)3/h4-8,11-14,24-25,29-32,38-46,50-51,72,86-87,89H,9-10,15-23,26-28H2,1-3H3,(H,73,93)(H,74,88)(H,75,91)(H,76,90)(H,77,100)(H,78,98)(H,79,101)(H,80,97)(H,81,99)(H,82,94)(H,83,96)(H,84,95)(H,102,103)(H,104,105)(H4,65,66,70)(H4,67,68,71)/t31-,32-,38-,39-,40+,41+,42+,43+,44+,45-,46+,50+,51+/m1/s1
InChIKeyWUDFNHIMHPHZCA-RMKJKUPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Evybactin for TB Research: A Narrow-Spectrum DNA Gyrase Inhibitor with a Unique Entry Mechanism


Evybactin is a nonribosomal cyclic depsipeptide antibiotic produced by Photorhabdus noenieputensis [1]. It acts as a selective DNA gyrase poison against Mycobacterium tuberculosis, exhibiting a minimum inhibitory concentration (MIC) of 0.25 μg/mL [1]. Unlike broad-spectrum fluoroquinolones, evybactin enters M. tuberculosis cells via the BacA ABC transporter, a mechanism that underlies its exceptional species selectivity [1]. The compound's unique macrocyclic structure, recently revised through total synthesis, features a d-configured 3-methylhistidine residue and provides a foundation for scalable research material production [2].

Why Evybactin Cannot Be Replaced by Generic DNA Gyrase Inhibitors in TB Studies


Conventional DNA gyrase inhibitors such as moxifloxacin exhibit broad-spectrum activity and are susceptible to existing fluoroquinolone resistance mechanisms, limiting their utility in selective M. tuberculosis research [1]. Evybactin's reliance on the BacA transporter for cellular entry confers a narrow spectrum of activity that spares commensal bacteria and off-target pathogens, a property not shared by fluoroquinolones or other gyrase poisons [1]. Furthermore, cross-resistance studies reveal that evybactin maintains full efficacy against moxifloxacin-resistant M. tuberculosis strains bearing the GyrA D94N mutation, underscoring a distinct binding mode that cannot be replicated by substituting alternative gyrase-targeting compounds [1].

Quantitative Differentiation of Evybactin vs. Clinically Relevant Anti-TB Agents


MIC and Species Selectivity Profile of Evybactin vs. Rifampicin and Moxifloxacin

Evybactin demonstrates an MIC of 0.25 μg/mL against M. tuberculosis H37Rv, which is comparable to rifampicin (0.12–0.5 μg/mL) and moxifloxacin (0.125–0.5 μg/mL) [1][2]. However, evybactin exhibits a uniquely narrow spectrum: it lacks activity against commensal Lactobacillus and Bacteroides species (MIC > 128 μg/mL) and shows minimal activity against S. aureus (MIC 128 μg/mL) [1]. In contrast, rifampicin is broadly active against Gram-positive bacteria, and moxifloxacin is a broad-spectrum fluoroquinolone [1][2]. This >512-fold selectivity window (0.25 μg/mL vs. >128 μg/mL) for M. tuberculosis over off-target commensals is not observed with rifampicin or moxifloxacin.

Mycobacterium tuberculosis Minimum Inhibitory Concentration Antibiotic Selectivity

ATP-Dependent Gyrase Poisoning and ATPase Activity of Evybactin vs. Moxifloxacin

Evybactin stimulates M. tuberculosis DNA gyrase-mediated DNA cleavage with an IC50 of approximately 1 μM in the presence of ATP, comparable to moxifloxacin (IC50 ≈ 1 μM) [1]. However, evybactin induces negligible cleavage in the absence of ATP, whereas moxifloxacin produces robust nucleotide-independent cleavage at 5–10 μM [1]. Furthermore, evybactin has no significant effect on the ATPase activity of MtbGyrase (0.9 ± 0.2 ATP molecules per second per enzyme with or without compound), while moxifloxacin reduces ATP consumption by approximately two-fold (0.4 ± 0.1 molecules per second) [1].

DNA Gyrase ATPase Activity Mechanism of Action

Cross-Resistance Profile of Evybactin vs. Moxifloxacin Against GyrA Mutant M. tuberculosis

Evybactin-resistant M. tuberculosis mutants (GyrA G88C and G88S) exhibit elevated MICs of 128 μg/mL and 64 μg/mL, respectively [1]. The GyrA G88C mutant confers cross-resistance to moxifloxacin, while the GyrA G88S mutant paradoxically increases moxifloxacin susceptibility [1]. Critically, moxifloxacin-resistant mutants (GyrA D94N) remain fully susceptible to evybactin (MIC unchanged at 0.25 μg/mL) [1].

Antibiotic Resistance GyrA Mutation Cross-Resistance

Mammalian Cell Cytotoxicity and In Vivo Tolerability of Evybactin

Evybactin exhibits no cytotoxicity against HepG2, FaDu, or HEK293 human cell lines at concentrations up to 128 μg/mL (IC50 > 128 μg/mL) [1]. In vivo, a single intraperitoneal dose of 100 mg/kg evybactin in mice produced no observable toxicity or mortality over 24 hours [1].

Cytotoxicity In Vivo Toxicity Safety Profile

Binding Site Overlap with Thiophene Poisons and Structural Distinction from Fluoroquinolones

Crystal structure analysis (PDB: 7UGW) reveals that evybactin binds to an allosteric pocket within the M. tuberculosis DNA gyrase cleavage core that overlaps with the synthetic thiophene poison binding site [1]. This site is distinct from the fluoroquinolone binding pocket occupied by moxifloxacin, as evidenced by the lack of cross-resistance with the GyrA D94N mutation and differential ATP dependence [1].

Crystal Structure DNA Gyrase Binding Allosteric Site

Evybactin Application Scenarios: From Target Validation to Lead Optimization


Selective M. tuberculosis Target Validation and Mechanistic Studies

Investigators requiring a DNA gyrase poison that exclusively inhibits M. tuberculosis without perturbing commensal microbiota or off-target pathogens can employ evybactin in in vitro MIC assays and whole-cell target engagement studies. The compound's narrow spectrum (MIC 0.25 μg/mL against M. tuberculosis H37Rv; >128 μg/mL against Lactobacillus and Bacteroides spp.) enables microbiome-sparing experimental designs that are unattainable with broad-spectrum comparators such as rifampicin or moxifloxacin [1].

Fluoroquinolone-Resistant TB Model Studies

Evybactin is a suitable tool compound for investigating gyrase inhibition in moxifloxacin-resistant M. tuberculosis strains harboring the GyrA D94N mutation. Unlike moxifloxacin, which is inactive against this mutant, evybactin retains full potency (MIC 0.25 μg/mL), allowing researchers to dissect resistance mechanisms and evaluate combination regimens in fluoroquinolone-resistant backgrounds [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Lead Optimization

The recent total synthesis of evybactin, coupled with structural revision to the d-configuration of the His(3-Me) residue, provides multi-hundred-milligram access to synthetic material [2]. Medicinal chemistry teams can leverage this scalable route and the high-resolution crystal structure (PDB: 7UGW) of evybactin bound to the M. tuberculosis gyrase thiophene pocket [1] to conduct SAR campaigns aimed at improving pharmacokinetic properties or expanding the therapeutic window.

In Vivo Proof-of-Concept and Toxicology Studies

Evybactin's favorable in vivo tolerability at 100 mg/kg i.p. in mice, combined with a >512-fold selectivity index between M. tuberculosis MIC and human cell IC50 (>128 μg/mL), supports its use in murine infection models for preliminary efficacy and safety profiling [1]. These studies can benchmark evybactin against standard-of-care agents in TB models while minimizing confounding off-target toxicity.

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